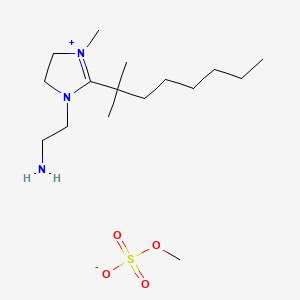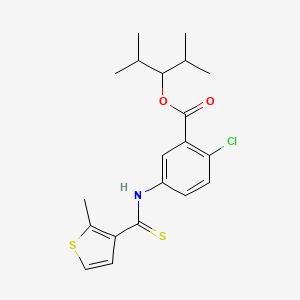
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a chlorine atom, a thienyl group, and a propyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester typically involves multiple stepsThe final step involves the esterification of the compound with 2-methyl-1-(1-methylethyl)propyl alcohol under specific reaction conditions, such as the use of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thienyl group and chlorine atom play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects at the cellular and molecular levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
- Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)methyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
Uniqueness
The unique combination of the thienyl group, chlorine atom, and propyl ester in Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
180034-55-3 |
|---|---|
Molekularformel |
C20H24ClNO2S2 |
Molekulargewicht |
410.0 g/mol |
IUPAC-Name |
2,4-dimethylpentan-3-yl 2-chloro-5-[(2-methylthiophene-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C20H24ClNO2S2/c1-11(2)18(12(3)4)24-20(23)16-10-14(6-7-17(16)21)22-19(25)15-8-9-26-13(15)5/h6-12,18H,1-5H3,(H,22,25) |
InChI-Schlüssel |
JNGJURQZDSKHRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


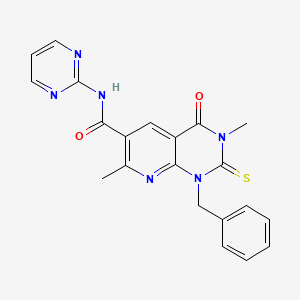

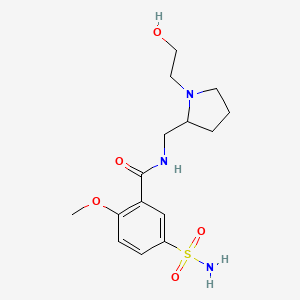


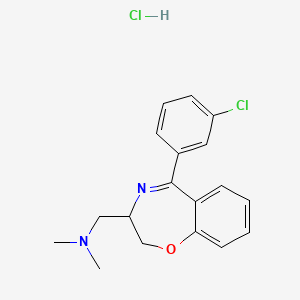
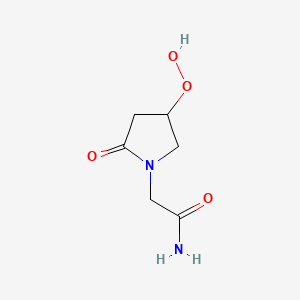
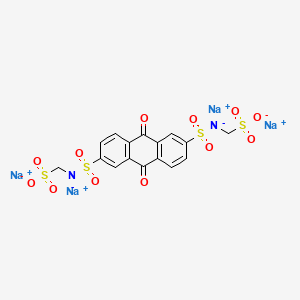

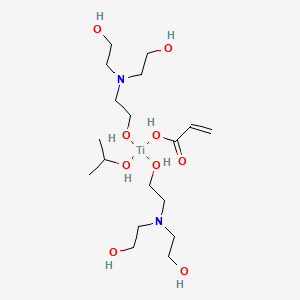

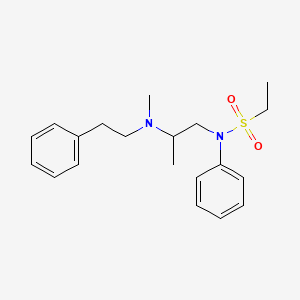
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
